3-Methyl-1,2-dihydroquinolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of dihydroquinoline derivatives, including 3-Methyl-1,2-dihydroquinolin-2-one, often involves multi-step reactions that can include cyclization, electrophilic substitution, and various catalyzed reactions. For instance, Davydov et al. (1993) reported the synthesis of 3,3-Dimethyl- and 3-methyl derivatives of dihydroisoquinolines, highlighting the intricacies involved in the synthesis process and the structural determination through crystallographic analysis (Davydov et al., 1993).
Molecular Structure Analysis
The molecular structure of 3-Methyl-1,2-dihydroquinolin-2-one has been studied using various spectroscopic techniques, including IR, UV, and NMR spectroscopy. These studies help in understanding the tautomeric forms of the compound and its behavior in different states, such as in solution or crystalline form. The work by Davydov et al. provides insights into the crystal and molecular structures of the compound, revealing its tautomeric equilibrium (Davydov et al., 1993).
Chemical Reactions and Properties
3-Methyl-1,2-dihydroquinolin-2-one participates in various chemical reactions, showcasing its reactivity and potential in synthetic chemistry. The compound's ability to undergo redox reactions, hydride transfer, and N-acylation highlights its versatility. Yang et al. (2020) discussed the redox-triggered switchable synthesis of dihydroquinolin-2(1H)-one derivatives, emphasizing the synthetic utility of such compounds (Yang et al., 2020).
Scientific Research Applications
Synthesis and Pharmaceutical Applications
3-Methyl-1,2-dihydroquinolin-2-one and its derivatives are primarily utilized in synthetic organic chemistry. They are significant in the formation of various complex molecules with potential pharmaceutical applications. For instance, the synthesis of 1,2-dihydroquinoline-3-carboxylic acid derivatives from methyl 3-(arylamino)acrylates with hydrogen iodide showcases the versatility of dihydroquinoline derivatives in creating compounds with potential pharmaceutical relevance (Matsumoto, Mori, & Akazome, 2010). Additionally, diastereoselective construction of 2,3-dihydroquinolin-4-one scaffolds, which are significant in pharmaceutical research, further demonstrates the importance of these compounds (Xie et al., 2022).
Molecular and Spectroscopic Analysis
The molecular and spectroscopic analysis of dihydroquinoline derivatives is another critical area of research. Studies involving Density Functional Theory (DFT) calculations, electronic structure analysis, and non-linear optical (NLO) properties are conducted to understand the behavior of these molecules better. For instance, the novel derivative 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione (MBCND) was analyzed using DFT, providing insights into its electronic structure and potential applications (Halim & Ibrahim, 2017).
Antitumor Properties
Some derivatives of 3-Methyl-1,2-dihydroquinolin-2-one exhibit significant antitumor properties. For example, the study of 2-phenylquinolin-4-ones (2-PQs) led to the development of an anticancer drug candidate, showcasing the potential of these derivatives in cancer treatment (Chou et al., 2010). Additionally, the synthesis of novel 2-methylquinoline-4-ones bound with the pyrazol-5-ones moiety and their potential anti-inflammatory activity further highlight the biomedical significance of these compounds (Zubkov et al., 2015).
Electrochemical Studies
Electrochemical studies of dihydroquinoline derivatives also constitute a significant part of scientific research. Investigations into the electrochemical conversions of these compounds provide insights into their redox behaviors, which are essential for various chemical processes and potential applications in material science (Stradiņš et al., 2001).
Fluorescence Properties
The fluorescence properties of N-methyl-1,2-dihydroquinoline-3-carboxylate derivatives highlight the potential of these compounds in optical applications. Their emission properties in various solvents and neat form suggest applications in materials science, particularly in light-emitting compounds (Matsumoto, Mori, & Akazome, 2012).
properties
IUPAC Name |
3-methyl-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-6-8-4-2-3-5-9(8)11-10(7)12/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYSUXIHCXBJPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90949939 | |
Record name | 3-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methylquinolin-2(1H)-one | |
CAS RN |
2721-59-7 | |
Record name | 3-Methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2721-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylquinolin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90949939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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